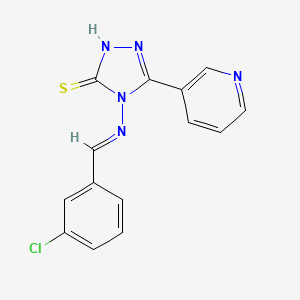
Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate is a chemical compound with the molecular formula C16H14Cl2NO3P and a molecular weight of 370.1670 g/mol . This compound is known for its unique structure, which includes a vinylcarbamate group and a diphenylphosphoryl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dichloro-1-(diphenylphosphoryl)vinyl chloride with methyl carbamate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .
化学反应分析
Types of Reactions
Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted carbamates .
科学研究应用
Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate involves its interaction with specific molecular targets. The diphenylphosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity. The vinylcarbamate moiety may also play a role in its biological effects by interacting with cellular components .
相似化合物的比较
Similar Compounds
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: This compound has a similar structure but lacks the diphenylphosphoryl group.
Dimethyl(1-pyrenyl)phosphine: Another phosphine-containing compound used in organic synthesis.
Uniqueness
Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate is unique due to the presence of both the diphenylphosphoryl and vinylcarbamate groups. This combination imparts distinctive chemical properties and reactivity, making it valuable for various research applications .
属性
分子式 |
C16H14Cl2NO3P |
|---|---|
分子量 |
370.2 g/mol |
IUPAC 名称 |
methyl N-(2,2-dichloro-1-diphenylphosphorylethenyl)carbamate |
InChI |
InChI=1S/C16H14Cl2NO3P/c1-22-16(20)19-15(14(17)18)23(21,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,19,20) |
InChI 键 |
YYLVUERZPTZNEK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NC(=C(Cl)Cl)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
溶解度 |
>55.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11971662.png)
![(2E)-6-methyl-2-(2-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11971664.png)


![3-(4-bromophenyl)-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11971691.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11971700.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11971701.png)

![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971721.png)
![5-(2,4-Dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11971733.png)
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11971734.png)

